3-(Cinnamoylamino)benzamide
Overview
Description
3-(Cinnamoylamino)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cinnamoyl group attached to the amino group of benzamide
Mechanism of Action
Target of Action
The primary target of 3-(Cinnamoylamino)benzamide is believed to be the enzyme poly ADP ribose polymerase (PARP) . PARP is an enzyme responsible for DNA repair, transcription control, and programmed cell death .
Mode of Action
This compound interacts with its target, PARP, by binding to it and inhibiting its activity . When PARP is activated, it rapidly uses up stores of nicotinamide adenine dinucleotide (NAD+) in the cell as it performs DNA repair . The structure of this compound is similar to that of NAD+, so it binds to PARP and prevents it from using up NAD+ .
Biochemical Pathways
The inhibition of PARP by this compound affects the DNA repair pathway . When PARP is inhibited, it can no longer use NAD+ to perform DNA repair, leading to a decrease in the amount of ATP found in the cell, which can lead to cell death .
Pharmacokinetics
It is known that the compound has a molar mass of 136154 g·mol−1
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of DNA repair, changes in transcription control, and the induction of programmed cell death . These effects are due to the inhibition of PARP and the subsequent decrease in NAD+ and ATP levels in the cell .
Biochemical Analysis
Biochemical Properties
3-(Cinnamoylamino)benzamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been found to interact with poly ADP ribose polymerase (PARP), an enzyme responsible for DNA repair, transcription control, and programmed cell death . The interaction between this compound and PARP inhibits the enzyme’s activity, preventing it from using up nicotinamide adenine dinucleotide (NAD+), which is crucial for cellular energy metabolism . This inhibition can lead to reduced cellular processes dependent on NAD+, such as glycolysis and ATP formation .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by inhibiting PARP, leading to decreased NAD+ levels and subsequent ATP depletion . This can result in cell death, particularly in cells under oxidative or nitrosative stress . Additionally, this compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of PARP and other related enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with PARP. By binding to the enzyme, it prevents PARP from utilizing NAD+ for DNA repair and other cellular processes . This inhibition leads to a cascade of effects, including reduced glycolysis, electron transport, and ATP formation . The compound’s structure, similar to that of NAD+, allows it to effectively compete with NAD+ for binding to PARP, thereby inhibiting the enzyme’s activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its efficacy may decrease over extended periods due to gradual degradation . Long-term exposure to the compound can lead to sustained inhibition of PARP and prolonged effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PARP without causing significant toxicity . At higher doses, it can lead to adverse effects, including severe ATP depletion and cell death . Threshold effects have been observed, where a certain dosage level is required to achieve significant PARP inhibition and subsequent cellular effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to NAD+ metabolism. By inhibiting PARP, the compound affects the utilization of NAD+ in various biochemical reactions . This can lead to changes in metabolic flux and metabolite levels, particularly those related to energy production and DNA repair . The compound’s impact on NAD+ metabolism highlights its potential as a modulator of cellular energy balance and stress responses .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as the nucleus, where PARP is predominantly active . The compound’s distribution within cells can influence its efficacy and the extent of its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it exerts its inhibitory effects on PARP . The compound’s structure allows it to penetrate the nuclear membrane and interact with nuclear enzymes and proteins . This localization is crucial for its role in modulating DNA repair and other nuclear processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cinnamoylamino)benzamide typically involves the condensation of cinnamic acid with benzamide in the presence of a coupling agent. One common method is the use of carbodiimide reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the reaction can be optimized by adjusting parameters such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(Cinnamoylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction of the cinnamoyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Substitution: The aromatic ring in the benzamide moiety can undergo electrophilic substitution reactions, such as nitration and halogenation, under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Formation of cinnamic acid derivatives.
Reduction: Formation of cinnamylamine derivatives.
Substitution: Formation of nitro or halogenated benzamide derivatives.
Scientific Research Applications
3-(Cinnamoylamino)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
Benzamide: A simple amide derivative of benzoic acid, used as a starting material for various synthetic processes.
Cinnamamide: An amide derivative of cinnamic acid, known for its biological activities.
Nicotinamide: A derivative of nicotinic acid, widely used in medicine and as a dietary supplement
Uniqueness: 3-(Cinnamoylamino)benzamide is unique due to the presence of both cinnamoyl and benzamide moieties, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[[(E)-3-phenylprop-2-enoyl]amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c17-16(20)13-7-4-8-14(11-13)18-15(19)10-9-12-5-2-1-3-6-12/h1-11H,(H2,17,20)(H,18,19)/b10-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMVGNNMLIDRHX-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC(=C2)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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